molecular formula C10H14O2Si B12546717 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole CAS No. 144742-12-1

1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole

Cat. No.: B12546717
CAS No.: 144742-12-1
M. Wt: 194.30 g/mol
InChI Key: NJYKEYDHVAGQPW-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole is a heterocyclic compound featuring a silicon atom within its fused aromatic ring system. The structure comprises a benzosilole core (a benzene ring fused to a silole ring) substituted with two methoxy groups at the 1-position and a partially saturated dihydro moiety.

Properties

CAS No.

144742-12-1

Molecular Formula

C10H14O2Si

Molecular Weight

194.30 g/mol

IUPAC Name

1,1-dimethoxy-2,3-dihydro-1-benzosilole

InChI

InChI=1S/C10H14O2Si/c1-11-13(12-2)8-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3

InChI Key

NJYKEYDHVAGQPW-UHFFFAOYSA-N

Canonical SMILES

CO[Si]1(CCC2=CC=CC=C21)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole typically involves the reaction of benzosilole with methanol in the presence of a catalyst. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution of hydrogen atoms on the silicon atom with methoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole may involve continuous flow processes where benzosilole and methanol are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The silicon atom can also form bonds with other atoms, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silicon vs. Carbon/Oxygen Heterocycles

The benzosilole scaffold distinguishes itself from carbon-based analogs (e.g., benzofuran, benzothiophene) through silicon’s larger atomic radius and lower electronegativity, which alter ring strain, aromaticity, and reactivity. For example:

  • Silole vs. Benzofuran : Siloles exhibit reduced aromatic stabilization compared to oxygen-containing benzofurans, leading to enhanced reactivity in cycloaddition reactions.
  • Methoxy Substitution: The 1,1-dimethoxy group in the benzosilole may influence steric and electronic properties similarly to methoxy-substituted benzoxadiazoles (e.g., the title compound in ), which are noted for spectroscopic applications .

Methoxy-Substituted Heterocycles

Compounds with methoxy groups, such as (1R,2R,3R,5R)-2-methoxy-3-(methoxymethyl)-2,3-dihydro-1H-1,5-methanonaphtho[2,1-d][1,3]dioxocine (), share structural motifs with the target benzosilole. Key differences include:

  • Saturation : Both compounds include dihydro moieties, but the benzosilole’s partial saturation may confer greater conformational flexibility.

Pharmacologically Active Analogs

  • Triazoles : 1H-1,2,3-Triazole analogs () exhibit carbonic anhydrase-II inhibitory activity, suggesting that electron-rich heterocycles (like methoxy-substituted benzosiloles) could similarly interact with enzymatic targets .
  • Benzimidazoles : 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one () is a pharmaceutical intermediate, emphasizing the role of nitrogen heterocycles in medicinal chemistry. Silicon substitution could modulate bioavailability or metabolic stability.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Applications/Properties Evidence Source
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole Benzene + Silole 1,1-dimethoxy, dihydro Materials science (inferred) N/A (hypothetical)
1H-1,2,3-Triazole analogs Triazole Variable (e.g., azides) Carbonic anhydrase inhibition
Benzoxadiazole derivative () Benzoxadiazole Azidomethyl, hexanone Spectroscopic studies
Phosphorin derivative () Phosphorin 1,1-dimethoxy, triphenyl Unspecified (structural)

Biological Activity

1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole is a silole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its silicon-containing framework, which influences its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole, supported by data tables, case studies, and detailed research findings.

Molecular Formula : C10H12O2Si
Molecular Weight : 196.28 g/mol
CAS Number : Not widely reported in literature but can be synthesized from known precursors.

The biological activity of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole is attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, potentially affecting signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole. For instance:

  • Study 1 : A study conducted on cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Study 2 : In vitro tests against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Case Study 1: Anticancer Effects

In a controlled laboratory setting, researchers administered varying concentrations of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole to MCF-7 cells. Results indicated significant reductions in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains.

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